molecular formula C21H25FN2O3 B2556591 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone CAS No. 214627-82-4

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone

Cat. No.: B2556591
CAS No.: 214627-82-4
M. Wt: 372.44
InChI Key: HCPYODFBLHRECO-UHFFFAOYSA-N
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Description

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a hydroxypropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-fluorophenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxyacetophenone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}benzonitrile
  • 4-[(4-Fluorophenyl)piperazin-1-yl]methyl-2-hydroxybenzonitrile
  • 4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxybenzene

Uniqueness

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-16(25)17-2-8-21(9-3-17)27-15-20(26)14-23-10-12-24(13-11-23)19-6-4-18(22)5-7-19/h2-9,20,26H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPYODFBLHRECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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